N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOBYFRCKHKXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150793 | |
| Record name | N-(4-Hydroxyphenyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-43-6 | |
| Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1146-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Hydroxyphenyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2BKH6ZHT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Influence of Base and Stoichiometry
The choice of base significantly affects reaction efficiency. Sodium carbonate is preferred over stronger bases like NaOH to minimize hydrolysis of the sulfonyl chloride. A molar ratio of 1:1.2 (4-aminophenol:p-toluenesulfonyl chloride) ensures complete consumption of the amine, as excess sulfonyl chloride can lead to byproducts.
Solvent Effects
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Water | 78 | 92 |
| Acetone-Water | 85 | 95 |
| THF-Water | 72 | 89 |
Mixed acetone-water systems (1:1 v/v) enhance reactant solubility and reaction homogeneity, improving yields to 85% compared to 78% in pure water.
Temperature Optimization
Elevated temperatures (40–50°C) reduce reaction time but risk sulfonyl chloride decomposition. Room temperature protocols balance yield and practicality, achieving 80–85% conversion within 3 hours.
Industrial-Scale Production
Industrial synthesis emphasizes cost-effectiveness and scalability. Key modifications include:
-
Continuous Flow Reactors: Enable rapid mixing and heat dissipation, reducing batch processing times.
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Catalytic Methods: Immobilized base catalysts (e.g., polymer-supported carbonates) simplify purification and reuse.
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Green Chemistry Approaches: Subcritical water as a solvent reduces environmental impact and energy consumption.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) confirms product homogeneity (Rf = 0.45). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity for pharmaceutical-grade material.
Challenges and Alternative Pathways
Byproduct Formation
Competing reactions, such as disubstitution or hydrolysis of the sulfonyl chloride, necessitate strict pH control. Impurities are minimized by maintaining pH < 10 and using fresh sulfonyl chloride.
Alternative Starting Materials
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry
N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : The sulfonamide group can be modified to introduce different functional groups.
- Coupling Reactions : It can be used in coupling reactions to synthesize larger organic compounds.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to mimic natural substrates, enabling it to bind to specific enzymes and inhibit their activity:
- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development.
Medicine
The therapeutic potential of this compound has been explored in several studies:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially useful against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Synthesis and Characterization
A study published in Organic Chemistry Research highlights the synthesis of various derivatives of this compound and their biological screening. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and purity .
Biological Screening
In another research effort, the biological activities of sulfonamides were examined, indicating that derivatives of this compound showed significant activity against protozoal infections . This suggests potential applications in developing new antiprotozoal medications.
Mechanism of Action
The mechanism by which N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can enhance binding affinity through electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives share a common structural motif—a sulfonyl group linked to an amine—but differ in substituents on the aromatic rings. These structural variations significantly influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
Benzoyloxy substitution (as in N-(4-benzoyloxyphenyl)-4-methylbenzenesulfonamide) enhances LOX/BChE inhibition (IC₅₀ = 57–89 µM), likely due to increased lipophilicity and π-π stacking interactions with enzyme active sites . Acetyl or methoxy substituents (e.g., N-(4-acetylphenyl)- or N-(4-methoxyphenyl)- derivatives) are typically inert in enzyme assays but serve as intermediates for synthesizing bioactive heterocycles .
Crystallographic and Stability Data :
- N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide forms hydrogen-bonded dimers in its crystal structure, enhancing stability .
- Derivatives with halogen substituents (e.g., chloro, bromo) exhibit higher melting points (>200°C) due to stronger intermolecular forces .
Synthetic Utility: The parent compound’s 4-hydroxyphenyl group is a versatile site for electrophilic substitution (e.g., benzoylation, alkylation) to generate derivatives with tailored bioactivity .
Biological Activity
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential analgesic effects, and mechanisms of action.
Overview of this compound
This compound is a sulfonamide compound characterized by a hydroxyphenyl group and a methyl group attached to the benzene ring. Its structural formula can be represented as follows:
1. Antimicrobial Activity
Numerous studies have assessed the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Klebsiella pneumoniae | 14 |
| Candida albicans | 12 |
| Aspergillus niger | 10 |
The antimicrobial activity was evaluated using the disk diffusion method, where the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
2. Analgesic Properties
Recent investigations into the analgesic properties of this compound have revealed its potential as a non-hepatotoxic analgesic agent. In vivo studies demonstrated that this compound could reduce pain without the hepatotoxic effects commonly associated with traditional analgesics like acetaminophen.
Case Study: Analgesic Efficacy in Animal Models
In a study involving mice, the administration of this compound resulted in a significant reduction in pain scores compared to control groups treated with acetaminophen. Liver function tests indicated minimal impact on liver enzymes, suggesting reduced hepatotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase (DHPS) : Similar to other sulfonamides, this compound may inhibit DHPS, an enzyme critical for bacterial folate synthesis, thereby exerting its antimicrobial effects .
- Interaction with Pain Pathways : The analgesic effects may be mediated through interactions with cannabinoid receptors and transient receptor potential channels, which are pivotal in pain modulation .
Research Findings and Future Directions
Research continues to explore the full spectrum of biological activities associated with this compound. Recent findings indicate promising avenues for further investigation:
- Formulation Development : Optimizing delivery methods to enhance bioavailability and therapeutic efficacy.
- Combination Therapies : Assessing synergistic effects when used in conjunction with other antimicrobial agents or analgesics.
Q & A
Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-aminophenol under reflux in anhydrous conditions (e.g., THF or dichloromethane). Key intermediates are characterized using:
- FT-IR : Confirms sulfonamide bond formation (S=O stretching at ~1360 cm⁻¹, N–H bending at ~3187 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 6.6–8.2 ppm) and methyl groups (δ 2.4–2.5 ppm), while ¹³C NMR verifies sulfonyl and aryl carbons .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) in the crystal lattice .
Q. How can researchers assess the purity and stability of this compound?
Q. What biological assays are suitable for evaluating its pharmacological potential?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Testing against carbonic anhydrases or microtubule-associated targets (e.g., colchicine-binding sites) using fluorometric assays .
- Antimicrobial screening : Disk diffusion or microdilution assays for bacterial/fungal strains.
Advanced Research Questions
Q. How do substituents on the benzenesulfonamide core influence crystallographic packing and intermolecular interactions?
Comparative X-ray studies show:
- Hydrogen bonding : The 4-hydroxyphenyl group forms O–H⋯O bonds with sulfonyl oxygen, stabilizing layered structures .
- Methyl substituents : Introduce steric effects, reducing π-π stacking but enhancing hydrophobic interactions .
- Data tables :
| Substituent | Hydrogen Bond Length (Å) | Packing Efficiency |
|---|---|---|
| 4-Hydroxy | 1.82–2.10 | High (layered) |
| 4-Methyl | 2.15–2.30 | Moderate (disordered) |
Q. How can contradictory data in solubility or bioactivity be resolved?
- Solubility discrepancies : Use Hansen solubility parameters (HSPs) to optimize solvents (e.g., DMSO > water).
- Bioactivity variability : Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
- Structural analogs : Compare with N-(4-chlorophenyl) derivatives to isolate electronic effects .
Q. What computational methods predict structure-activity relationships (SAR) for sulfonamide derivatives?
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., microtubules) .
- DFT calculations : Assess electronic properties (HOMO-LUMO gaps, charge distribution) influencing reactivity .
- MD simulations : Track conformational stability in aqueous or lipid environments.
Q. How can reaction yields be improved for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 min vs. 60% in 6 h) .
- Catalytic optimization : Use Cu(I)/Au(I) catalysts for regioselective cyclization in complex derivatives .
- Workflow :
- Optimize stoichiometry (1:1.2 sulfonyl chloride:amine).
- Use scavengers (e.g., molecular sieves) to remove HCl byproducts.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane).
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
